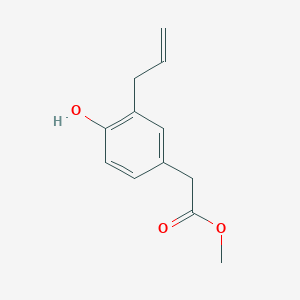
methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate is an organic compound with a complex structure that includes a phenyl ring substituted with a hydroxy group and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxy-3-prop-2-enylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-3-prop-2-enylphenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3-prop-2-enylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.
Methyl 2-(3-prop-2-enylphenyl)acetate: The hydroxy group is absent, affecting its reactivity and applications.
Uniqueness
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate is unique due to the presence of both the hydroxy and prop-2-enyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h3,5-7,13H,1,4,8H2,2H3 |
InChI Key |
NBWDATWCIURNHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
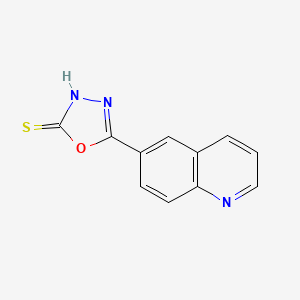
![2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8609085.png)
![(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8609086.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid](/img/structure/B8609100.png)
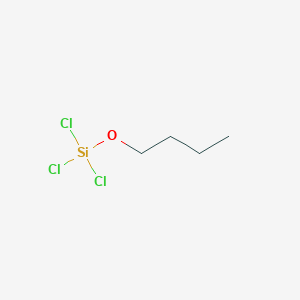
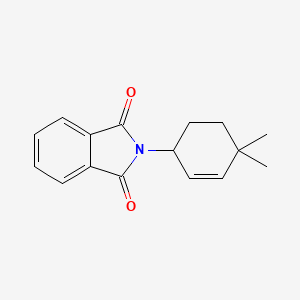
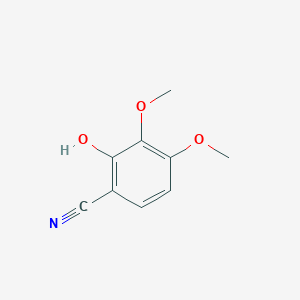
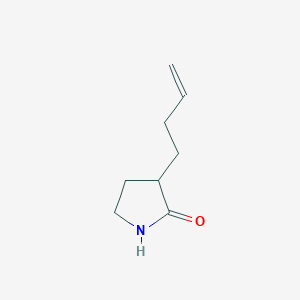
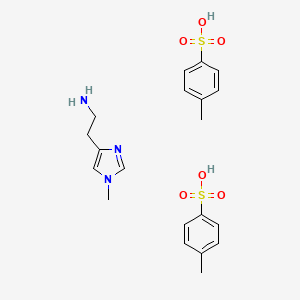
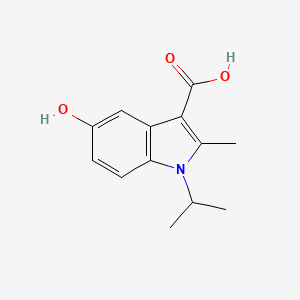
![2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8609152.png)
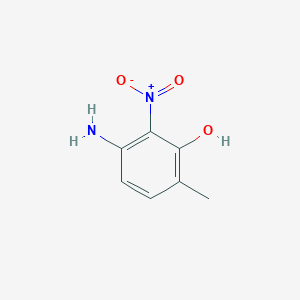
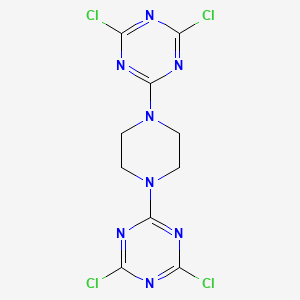
![6-Quinolinecarbonitrile, 2-[4-[[(2S)-2,3-dihydro-8-methyl-1,4-dioxino[2,3-f]quinolin-2-yl]methyl]-1-piperazinyl]-](/img/structure/B8609170.png)
